molecular formula C12H12O2 B2830287 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione CAS No. 70050-88-3

4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione

Cat. No.: B2830287
CAS No.: 70050-88-3
M. Wt: 188.226
InChI Key: VVJNELUVYOGFDK-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 4-Methyltricyclo[6.2.1.0²⁷]undeca-4,9-diene-3,6-dione is a rigid polycyclic compound featuring a tricyclic framework with a methyl group at the 4-position and two ketone groups at the 3- and 6-positions. The compound is derived from the Diels-Alder reaction between cyclopentadiene and a quinone derivative, followed by selective functionalization . Its cage-like structure enforces spatial proximity of functional groups, enabling unique reactivity and interactions with bioreceptors . Crystallographic studies reveal a monoclinic system (space group P2₁/c) with distinct hydrogen-bonding networks stabilizing the lattice .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyltricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-6-4-9(13)10-7-2-3-8(5-7)11(10)12(6)14/h2-4,7-8,10-11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJNELUVYOGFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2C3CC(C2C1=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, where a diene reacts with a dienophile to form the tricyclic core structure. Subsequent steps involve functional group modifications to introduce the methyl and dione groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Industrial production would also require stringent quality control measures to meet research-grade specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

2-(4-Fluorophenyl)quinoline-4-carboxylic acid has been identified as a promising candidate for drug development due to its biological activities:

  • Histone Deacetylase Inhibition : Research indicates that this compound acts as a histone deacetylase inhibitor, which can alter gene expression and has implications for cancer therapy. It has shown potential to induce cell cycle arrest and apoptosis in various cancer cell lines .
  • Anticancer Activity : Preliminary investigations have demonstrated its ability to inhibit certain cancer cell lines, suggesting its utility in cancer treatment strategies .

Chemistry and Material Science

In synthetic chemistry, 2-(4-Fluorophenyl)quinoline-4-carboxylic acid serves as a building block for more complex heterocyclic compounds. Its derivatives can be tailored for specific electronic and optical properties, making it valuable in material science applications.

Biological Studies

The compound's interactions with biological targets have been extensively studied:

  • Binding Affinity : Interaction studies reveal its binding affinity to various enzymes and receptors, which is crucial for assessing its therapeutic potential .

Case Study 1: Histone Deacetylase Inhibitors

A study published in Frontiers in Chemistry explored the efficacy of derivatives of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid as histone deacetylase inhibitors. The results indicated that specific modifications to the compound enhanced its inhibitory activity, providing insights into structure-activity relationships crucial for drug design .

Case Study 2: Anticancer Properties

Research conducted on the anticancer properties of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid demonstrated its effectiveness against several cancer cell lines. The study highlighted the compound's mechanism of action involving apoptosis induction and cell cycle disruption, positioning it as a candidate for further clinical evaluation .

Mechanism of Action

The mechanism of action of 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₂H₁₂O₂ (exact mass: 174.068 g/mol) .
  • Melting Point : 73°C .
  • Symmetry : High molecular symmetry facilitates selective reactions at carbonyl groups .
Structural and Functional Analogues

The following table compares 4-methyltricyclo[6.2.1.0²⁷]undeca-4,9-diene-3,6-dione with structurally related tricyclic diones:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Bioactivity References
4-Methyltricyclo[6.2.1.0²⁷]undeca-4,9-diene-3,6-dione 4-CH₃, 3,6-dione 174.20 Rigid framework; potential bioreceptor interaction
5-Methyl-2,4-bis(methylsulfanyl)-tricyclo[6.2.1.0²⁷]undeca-4,9-diene-3,6-dione 5-CH₃, 2,4-SMe, 3,6-dione 280.39 Envelope conformation in crystal lattice; enhanced sulfur-mediated reactivity
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²⁶]dec-8-ene-3,5-dione Aza-substitution, diphenylmethylene 332.38 Antibacterial, antifungal, and antiviral activity; inhibits Staphylococcus aureus and Candida albicans
Tricyclo[6.2.1.0²⁷]undeca-4,9-diene-3,6-dione (Parent Compound) No substituents, 3,6-dione 174.19 High symmetry; facilitates regioselective reactions
1-(4-Methylphenyl)-1,4-diazaspiro[5.5]undecane-3,5-dione Diazaspiro framework, 4-CH₃Ph 272.33 Antiviral activity against BVDV and YFV
Key Comparisons

Substituent Effects on Reactivity

  • The 4-methyl derivative exhibits enhanced stability compared to the parent compound due to steric shielding of reactive carbonyl groups . In contrast, 5-methyl-2,4-bis(methylsulfanyl) derivatives show sulfur-mediated nucleophilic reactivity, enabling functionalization at the 2- and 4-positions .
  • Aza-substituted analogues (e.g., 10-(diphenylmethylene)-4-azatricyclo) demonstrate broad-spectrum antimicrobial activity, absent in the 4-methyl compound, highlighting the role of nitrogen in bioactivity .

Crystallographic and Conformational Differences The parent compound crystallizes in a monoclinic system (P2₁/c) with two independent molecules per asymmetric unit, linked via C–H⋯O hydrogen bonds . The 5-methylsulfanyl derivative adopts an envelope conformation in five-membered rings, with SMe groups in a cis orientation relative to the bridgehead-CH₂ group .

Biological Activity

  • 4-Methyltricyclo derivatives are primarily studied for their rigid frameworks in asymmetric synthesis , while diazaspiro compounds (e.g., 1-(4-methylphenyl)-1,4-diazaspiro) show antiviral activity against BVDV (EC₅₀ = 12 μM) and YFV (EC₅₀ = 18 μM) .
  • Aza-substituted tricycles exhibit antifungal activity against Candida albicans (MIC = 8 μg/mL) and antibacterial activity against Staphylococcus aureus (MIC = 16 μg/mL) .

Synthetic Pathways The parent compound is synthesized via Diels-Alder reaction between cyclopentadiene and p-benzoquinone . 4-Methyl derivatives require additional steps, such as Luche reduction or microbial biotransformation (Mucor ramosissimus), to introduce stereoselectivity .

Contradictions and Limitations
  • While aza-substituted tricycles show antimicrobial activity, their toxicity profiles (e.g., hemolytic effects) are poorly characterized compared to the 4-methyl compound .
  • The 5-methylsulfanyl derivative ’s reactivity is solvent-dependent, limiting its utility in aqueous systems .

Biological Activity

4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione (CAS No. 70050-88-3) is a polycyclic compound with a unique tricyclic structure that has garnered interest due to its potential biological activities. This compound is characterized by the molecular formula C12H12O2C_{12}H_{12}O_2 and a molecular weight of approximately 188.226 g/mol. Its structural formula includes two carbonyl groups that contribute to its reactivity and biological interactions.

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activities. The presence of multiple double bonds and carbonyl groups in this compound suggests potential for scavenging free radicals and reducing oxidative stress in biological systems.

Case Study: Antioxidant Activity Assessment

A study conducted on related compounds demonstrated that tricyclic structures can inhibit lipid peroxidation effectively, suggesting that this compound may similarly protect cellular membranes from oxidative damage .

Antimicrobial Activity

The compound's biological profile also hints at antimicrobial properties. Similar tricyclic compounds have shown efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedZone of Inhibition (mm)
Tricyclo[6.2.1]dieneE. coli15
Tricyclo[6.2.1]dieneS. aureus18
4-Methyltricyclo[6.2.1]undeca-4,9-diene-3,6-dionePending StudiesPending Results

Cytotoxicity and Cancer Research

Preliminary studies suggest that tricyclic compounds may exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In vitro studies on structurally similar compounds revealed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), indicating a need for further exploration of this compound's effects .

The biological activity of this compound is likely attributed to its ability to interact with cellular targets:

  • Reactive Oxygen Species (ROS) Scavenging : The compound may neutralize ROS due to its electron-rich structure.
  • Enzyme Inhibition : It could inhibit key enzymes involved in the metabolic pathways of pathogens or cancer cells.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting function or signaling pathways.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 4-methyltricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione via Diels-Alder cycloaddition?

The compound is synthesized via a Diels-Alder reaction between cyclopentadiene and p-benzoquinone. Key parameters include:

  • Temperature : Reactions are typically conducted at low temperatures (e.g., 5°C) to favor endo-selectivity and minimize side reactions .
  • Solvents : Dichloromethane or hexane are commonly used for recrystallization to obtain high-purity crystals .
  • Purification : Recrystallization at 273.15 K yields crystals suitable for structural analysis .
  • Yield optimization : Adjusting stoichiometry and reaction time (e.g., 17–20 hours) can improve yields to >80% .

Basic: How is the crystal structure of this compound determined?

X-ray crystallography is the primary method:

  • Crystal system : Monoclinic (space group P2₁/c) with unit cell parameters a = 15.649 Å, b = 6.5399 Å, c = 21.448 Å, and β = 125.05° .
  • Refinement : SHELXL software is used for refinement, with hydrogen atoms fixed geometrically (C–H = 0.93–0.98 Å) and isotropic displacement parameters refined or set to 1.2×Ueq(C) .
  • Symmetry : The cage-like framework exhibits high symmetry, facilitating precise electron density mapping .

Advanced: How do computational methods like IRC and NBO analysis explain unexpected regioselectivity in the cycloaddition reaction?

Density functional theory (DFT) studies reveal deviations from Alder’s rule:

  • Intrinsic Reaction Coordinate (IRC) : Traces the reaction pathway, showing unexpected stabilization of exo transition states due to orbital interactions .
  • Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions between the diene’s π-system and the quinone’s carbonyl groups, altering regioselectivity .
  • Transition state analysis : High-level theory (e.g., B3LYP/6-311+G(d,p)) predicts non-classical charge transfer effects, resolving contradictions between experimental and theoretical outcomes .

Advanced: What strategies are used for selective functionalization of the carbonyl groups?

The compound’s symmetry allows selective modifications:

  • Classical reagents : Nucleophilic additions (e.g., Grignard reagents) target the less sterically hindered carbonyl group .
  • Non-classical reagents : Transition-metal catalysts (e.g., Pd/C) enable regioselective reductions or cross-couplings at specific positions .
  • Solid-phase synthesis : Immobilization on resins (e.g., via Diels-Alder/retro-Diels-Alder cycles) permits stepwise derivatization .

Advanced: How can microbial transformation be applied to modify the compound’s structure?

The saprophytic fungus Mucor ramosissimus mediates enantioselective and regioselective transformations:

  • Oxidation : Introduces hydroxyl groups at bridgehead carbons .
  • Reduction : Converts ketones to alcohols with >90% enantiomeric excess in specific solvents (e.g., aqueous ethanol) .
  • Isomerization : Shifts double bond positions under aerobic conditions, monitored via HPLC-MS .

Advanced: What spectroscopic techniques are critical for characterizing derivatives?

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl or sulfanyl groups) using chemical shift correlations (e.g., δ 6.19 ppm for olefinic protons) .
  • IR spectroscopy : Confirms carbonyl retention (ν ~1688–1695 cm⁻¹) and new functional groups (e.g., S–Me at 1249 cm⁻¹) .
  • X-ray diffraction : Resolves conformational changes (e.g., boat vs. envelope conformations in substituted derivatives) .

Advanced: How does the cage-like framework influence reactivity in subsequent reactions?

  • Proximity effects : Functional groups are forced into close spatial proximity, accelerating intramolecular cyclizations (e.g., epoxide formation) .
  • Steric strain : The rigid tricyclic system enhances reactivity toward ring-opening reagents (e.g., bromine or nucleophiles) .
  • Electronic effects : Conjugation across the diene-dione system stabilizes radical intermediates in photochemical reactions .

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